molecular formula C22H32ClNO3 B010334 (9-Methyl-9-azoniabicyclo[3.3.1]non-7-yl)2-cyclopentyl-2-hydroxy-2-ph enyl-acetate chloride CAS No. 101710-82-1

(9-Methyl-9-azoniabicyclo[3.3.1]non-7-yl)2-cyclopentyl-2-hydroxy-2-ph enyl-acetate chloride

Cat. No.: B010334
CAS No.: 101710-82-1
M. Wt: 393.9 g/mol
InChI Key: SBJYTWQWLAYQLA-UHFFFAOYSA-N
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Description

9-Methyl-3-beta-granatanyl phenylcyclopentylglycolate hydrochloride is a synthetic compound with the molecular formula C22H32ClNO3 and a molecular weight of 393.9 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-3-beta-granatanyl phenylcyclopentylglycolate hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-3-beta-granatanyl phenylcyclopentylglycolate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

9-Methyl-3-beta-granatanyl phenylcyclopentylglycolate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential effects on cellular processes and as a tool for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of neuroprotection and cognitive enhancement

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 9-Methyl-3-beta-granatanyl phenylcyclopentylglycolate hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit monoamine oxidase activity and stimulate the expression of neurotrophic factors by astrocytes . This compound also exerts neuroprotective effects through the phosphatidylinositol 3-kinase pathway .

Comparison with Similar Compounds

Similar Compounds

    9-Methyl-β-carboline: Known for its neuroprotective and cognitive-enhancing effects.

    2,9-Dimethyl-β-carbolinium ion: Exhibits neurotoxic effects on dopaminergic neurons.

Uniqueness

9-Methyl-3-beta-granatanyl phenylcyclopentylglycolate hydrochloride stands out due to its unique chemical structure and its potential applications in various scientific fields. Its ability to inhibit monoamine oxidase activity and stimulate neurotrophic factors makes it a promising candidate for further research and development.

Properties

CAS No.

101710-82-1

Molecular Formula

C22H32ClNO3

Molecular Weight

393.9 g/mol

IUPAC Name

(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride

InChI

InChI=1S/C22H31NO3.ClH/c1-23-18-12-7-13-19(23)15-20(14-18)26-21(24)22(25,17-10-5-6-11-17)16-8-3-2-4-9-16;/h2-4,8-9,17-20,25H,5-7,10-15H2,1H3;1H

InChI Key

SBJYTWQWLAYQLA-UHFFFAOYSA-N

SMILES

C[NH+]1C2CCCC1CC(C2)OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O.[Cl-]

Canonical SMILES

C[NH+]1C2CCCC1CC(C2)OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O.[Cl-]

Synonyms

(9-methyl-9-azoniabicyclo[3.3.1]non-7-yl) 2-cyclopentyl-2-hydroxy-2-ph enyl-acetate chloride

Origin of Product

United States

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